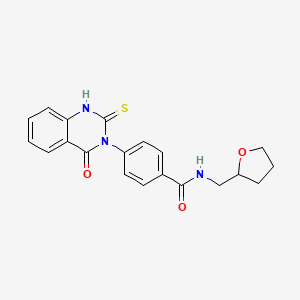
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
説明
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that contains distinct functional groups that make it a compound of interest in various fields of science
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-2,5-10,15H,3-4,11-12H2,(H,21,24)(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIQFVWIMRSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the formation of the quinazolinone moiety followed by its functionalization to attach the benzamide group.
Formation of Quinazolinone Core
Starting with anthranilic acid derivatives, the formation of 2-thioxo-1,2-dihydroquinazolin-4(3H)-one involves cyclization with appropriate reagents such as isothiocyanates.
Reaction conditions usually include refluxing in polar solvents like ethanol or methanol.
Attachment of Benzamide Group
The benzamide group can be introduced through amide coupling reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
While detailed industrial production methods are less commonly discussed in open literature, scaling up the synthesis typically involves optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
Oxidation
The thioxo group in the compound can undergo oxidation to form sulfoxides and sulfones using reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction
The carbonyl and thioxo groups can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution
Electrophilic substitution reactions can occur at the benzene ring in the quinazolinone moiety using various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation
Hydrogen peroxide in acetic acid, mCPBA in dichloromethane.
Reduction
Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution
Friedel-Crafts acylation using AlCl₃, nitration using HNO₃/H₂SO₄.
Major Products Formed
Oxidation
Formation of sulfoxides and sulfones.
Reduction
Reduced alcohol derivatives.
Substitution
Various substituted quinazolinone derivatives.
科学的研究の応用
Chemistry
This compound's unique structure allows it to act as an intermediate in organic synthesis, providing pathways to create diverse quinazolinone derivatives.
Biology and Medicine
Quinazolinone derivatives have shown potential in drug discovery, particularly as inhibitors of enzymes and receptors involved in cancer, inflammation, and neurological diseases.
Industry
作用機序
The specific biological activities of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide are not exhaustively documented, but the compound could interact with cellular targets through its quinazolinone structure. This may involve binding to active sites on enzymes or receptors, thereby modulating their activity and influencing biological pathways related to disease processes.
類似化合物との比較
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be compared to other quinazolinone and benzamide derivatives:
Quinazolinone Derivatives
2-Phenylquinazolin-4(3H)-one: : Known for its anticancer properties.
4-(3H)-Quinazolinone: : A simpler structure often used as a scaffold in drug design.
Benzamide Derivatives
N-(2-Hydroxyethyl)benzamide: : Used in the synthesis of local anesthetics.
N-Methylbenzamide: : Known for its use in organic synthesis.
The uniqueness of this compound lies in the combination of its functional groups, making it a versatile compound in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


